4-ethyl-1,2-thiazole

medicinal chemistry molecular recognition physical organic chemistry

4-Ethyl-1,2-thiazole (CAS 2059934-94-8, molecular formula C₅H₇NS, MW 113.18 g/mol) is a 4-substituted isothiazole heterocycle. It belongs to the monocyclic isothiazole family, characterized by a five-membered aromatic ring containing adjacent nitrogen and sulfur atoms.

Molecular Formula C5H7NS
Molecular Weight 113.18 g/mol
CAS No. 2059934-94-8
Cat. No. B6612185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-1,2-thiazole
CAS2059934-94-8
Molecular FormulaC5H7NS
Molecular Weight113.18 g/mol
Structural Identifiers
SMILESCCC1=CSN=C1
InChIInChI=1S/C5H7NS/c1-2-5-3-6-7-4-5/h3-4H,2H2,1H3
InChIKeyJYFJKUKQUVKALR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-1,2-thiazole (CAS 2059934-94-8): Isothiazole Building Block Procurement Guide for Medicinal Chemistry and Agrochemical Synthesis


4-Ethyl-1,2-thiazole (CAS 2059934-94-8, molecular formula C₅H₇NS, MW 113.18 g/mol) is a 4-substituted isothiazole heterocycle [1]. It belongs to the monocyclic isothiazole family, characterized by a five-membered aromatic ring containing adjacent nitrogen and sulfur atoms [2]. Unlike its isomeric counterpart 4-ethyl-1,3-thiazole, the 1,2-thiazole scaffold exhibits a distinct dipole moment and electronic distribution that influence its reactivity and binding properties in drug-like molecules [3]. This compound serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, where its specific substitution pattern enables regioselective functionalization not achievable with the 5-ethyl or 3-ethyl isomers.

Why 4-Ethyl-1,2-thiazole Cannot Be Swapped with 4-Ethylthiazole or Other Ethyl-Substituted Thiazole Isomers in Research Applications


In-class substitution among ethyl-substituted thiazole isomers is not trivial because the relative position of sulfur and nitrogen atoms fundamentally alters the molecule's dipole moment, basicity, and metal-coordination behavior [1]. The isothiazole ring (1,2-thiazole) possesses a larger dipole moment (calculated 2.73 D) compared to the isomeric thiazole (1,3-thiazole, 1.73 D), leading to differences in solubility, chromatographic retention, and molecular recognition [2]. Furthermore, the 4-ethyl substitution pattern on isothiazole directs electrophilic aromatic substitution and metalation to specific ring positions (C-5 and C-3) that differ from the reactivity of 5-ethyl- or 3-ethyl-isothiazoles [3]. These electronic and regiochemical distinctions mean that substituting one isomer for another can result in failed synthetic routes or altered biological activity profiles.

Quantitative Differentiation Evidence for 4-Ethyl-1,2-thiazole (CAS 2059934-94-8) Versus Structural Analogs


Dipole Moment Comparison: 4-Ethyl-1,2-thiazole (Isothiazole Core) vs. 4-Ethyl-1,3-thiazole (Thiazole Core) — Impact on Solubility and Molecular Recognition

The isothiazole ring exhibits a significantly larger ground-state dipole moment than its thiazole isomer. Ab initio calculations at the MP2/6-31G** level report the dipole moment of the parent isothiazole as 2.73 D, compared to 1.73 D for thiazole [1]. For 4-ethyl-substituted derivatives, the ethyl group contributes similar inductive effects to both scaffolds, preserving the intrinsic dipole moment difference of approximately 1.0 D. This 58% larger dipole moment for the isothiazole core translates to higher aqueous solubility (estimated logS differences of ~0.3–0.5 log units based on dipole-solubility correlations) and distinct chromatographic retention behavior (ΔRt > 0.5 min under standard reversed-phase HPLC conditions), which can be exploited to separate isomeric mixtures [2].

medicinal chemistry molecular recognition physical organic chemistry

Lipophilicity Comparison: 4-Ethyl-1,2-thiazole (C₂H₅) vs. 4-Methylisothiazole (CH₃) — Impact on Membrane Permeability and LogP-Driven SAR

Replacing the methyl substituent on 4-methylisothiazole with an ethyl group increases calculated lipophilicity. PubChem-computed XLogP3 values show 4-ethyl-1,2-thiazole at 1.8, while 4-methylisothiazole (CAS 693-90-3) has XLogP3 = 1.2 (computed by same method) [1]. This ΔlogP of +0.6 corresponds to an ~4-fold increase in octanol-water partition coefficient, which can significantly influence passive membrane permeability and blood-brain barrier penetration (predicted logBB increase of ~0.3–0.5) [2]. The ethyl group also adds one additional rotatable bond, increasing conformational flexibility and potentially affecting entropy-driven binding.

ADME drug design structure-activity relationship

Regiochemical Purity: 4-Ethyl vs. 5-Ethyl Substitution on Isothiazole — Impact on C–H Activation and Cross-Coupling Selectivity

The 4-ethyl substitution pattern on isothiazole directs Pd- and Ag-catalyzed C–H activation exclusively to the C5 position [1]. In the synthesis of 5,5′-bisisothiazoles via oxidative C5–H dimerization, 4-substituted isothiazoles (including 4-ethyl) react with complete regioselectivity, whereas 5-substituted isomers would require C4–H activation, which is not observed under the reported conditions (Pd(OAc)₂, Ag₂CO₃, 120 °C) [1]. This synthetic divergence means that 4-ethyl-1,2-thiazole is the mandatory building block for preparing 5,5′-coupled bisisothiazole derivatives, a motif of interest in materials chemistry and bidentate ligand design.

C–H activation regioselective synthesis cross-coupling

Procurement Purity Specification: Supplier-Documented 95% Minimum Purity with Long-Term Storage Stability

Commercially available 4-ethyl-1,2-thiazole (CAS 2059934-94-8) is supplied with a documented minimum purity of 95% (GC/HPLC) by multiple specialty chemical vendors such as AKSci (0056DB) and Leyan (2023286) . This is comparable to the purity specifications of 4-ethyl-1,3-thiazole (typically 95–98%) but superior to the unlisted or lower purities often found for less common 3-ethyl or 5-ethyl isothiazole isomers . Long-term storage recommendations (cool, dry place) are explicitly provided, indicating appropriate stability for multi-year research projects.

chemical procurement quality control reproducibility

Prioritized Application Scenarios for 4-Ethyl-1,2-thiazole (CAS 2059934-94-8) Based on Verified Differentiation Evidence


Medicinal Chemistry: Isothiazole-Based Kinase Inhibitor Lead Optimization Requiring Defined Dipole Moment and logP

In kinase inhibitor programs where the isothiazole scaffold serves as a hinge-binding motif, the larger dipole moment (2.73 D vs. 1.73 D for thiazole) enhances hydrogen-bonding interactions with the kinase hinge region (e.g., VEGFR-2, demonstrated for isothiazole derivatives) [1]. The XLogP3 of 1.8 for 4-ethyl-1,2-thiazole provides an optimal lipophilicity window (LE = 0.3–0.4) for lead-like compounds, balancing permeability and solubility. Researchers should select 4-ethyl-1,2-thiazole over 4-methylisothiazole when a modest increase in lipophilicity is needed to improve cellular activity without exceeding the Lipinski logP threshold of 5.

Synthetic Methodology: Regioselective C5–H Functionalization for Bisisothiazole Ligand Synthesis

The exclusive C5–H reactivity of 4-substituted isothiazoles under Pd/Ag catalysis enables the synthesis of 5,5′-bisisothiazole dimers, which serve as bidentate ligands for transition metal catalysis or as conjugated linkers in metal-organic frameworks [2]. This application is not accessible with 5-ethyl- or 3-ethyl-isothiazole, which lack the free C5–H position. Procurement of 4-ethyl-1,2-thiazole is mandatory for research groups pursuing this synthetic strategy, as confirmed by the Huang et al. (2020) methodology [2].

Analytical Chemistry and Quality Control: Chromatographic Method Development Leveraging Isothiazole-Specific Polarity

The 1.0 D dipole moment difference between isothiazole and thiazole cores translates to distinct retention times under reversed-phase HPLC conditions, enabling baseline separation of isomeric mixtures. For impurity profiling of thiazole-containing drug substances, 4-ethyl-1,2-thiazole can serve as a system suitability standard or a reference marker for isothiazole-related impurities, where its unique retention characteristic (predicted ΔRt > 0.5 min vs. thiazole analog under standard C18/acetonitrile-water gradients) provides unambiguous identification [1].

Agrochemical Discovery: Synthesis of Crop Protection Agents with Enhanced Lipophilicity

In agrochemical research, where higher logP values (2–4) are often desirable for foliar uptake and cuticular penetration, 4-ethyl-1,2-thiazole (XLogP3 = 1.8) offers an advantage over 4-methylisothiazole (XLogP3 = 1.2) as a starting scaffold [3]. The isothiazole pharmacophore is established in commercial fungicides and herbicides (e.g., isotianil), and the ethyl substitution pattern may improve phloem mobility or soil adsorption characteristics relevant to systemic activity.

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